molecular formula C6H10O B1207279 3-Hexenal CAS No. 4440-65-7

3-Hexenal

Cat. No.: B1207279
CAS No.: 4440-65-7
M. Wt: 98.14 g/mol
InChI Key: GXANMBISFKBPEX-UHFFFAOYSA-N
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Description

3-Hexenal, also known as hex-3-enal, is an organic compound with the molecular formula C6H10O. It is classified as an unsaturated aldehyde and is known for its intense aroma reminiscent of freshly cut grass and leaves. This compound exists in two isomeric forms: (E)-3-hexenal and (Z)-3-hexenal, with the latter being more commonly referred to as leaf aldehyde due to its natural occurrence in many plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexenal can be synthesized through various methods. One common approach involves the oxidation of 3-hexen-1-ol using oxidizing agents such as dimethyl sulfoxide (DMSO) and iodine-based catalysts like IBX (2-iodoxybenzoic acid). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via biotransformation processes. For instance, recombinant enzymatic systems using Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1) and Candida boidinii formate dehydrogenase (FDH) have been employed to convert trans-2-hexenal to trans-2-hexenol, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hexenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid.

    Reduction: It can be reduced to 3-hexen-1-ol.

    Addition: It can participate in addition reactions with nucleophiles due to the presence of the carbon-carbon double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Addition: Reagents like hydrogen chloride or bromine can be used for addition reactions.

Major Products:

Scientific Research Applications

3-Hexenal has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It plays a role in plant signaling and defense mechanisms.

    Medicine: Research is ongoing into its potential antimicrobial and antifungal properties.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of 3-hexenal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Hexenal is similar to other alkenals such as:

    Acrolein (2-propenal): Known for its pungent odor and use as a biocide.

    Crotonaldehyde (2-butenal): Used in organic synthesis and as a warning agent in fuel gases.

    (E,E)-2,4-Decadienal: Known for its strong odor and use in flavoring.

Uniqueness:

Properties

CAS No.

4440-65-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

hex-3-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3

InChI Key

GXANMBISFKBPEX-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC=O

SMILES

CCC=CCC=O

Canonical SMILES

CCC=CCC=O

boiling_point

57.00 °C. @ 28.00 mm Hg

density

0.970-0.980

melting_point

126 °C

69112-21-6
4440-65-7

physical_description

Solid

Pictograms

Flammable; Irritant

solubility

insoluble in water;  soluble in fat
soluble (in ethanol)

Synonyms

(Z)-3-hexenal
3-hexenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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